3-Fluorophenylacetyl chloride
Overview
Description
3-Fluorophenylacetyl chloride: is an organic compound with the molecular formula C8H6ClFO. It is a derivative of phenylacetyl chloride, where a fluorine atom is substituted at the third position of the phenyl ring. This compound is commonly used in organic synthesis and serves as an intermediate in the production of various pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemistry: 3-Fluorophenylacetyl chloride is widely used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology: In biological research, it is used to synthesize fluorinated analogs of biologically active molecules, which can help in studying the effects of fluorine substitution on biological activity .
Medicine: This compound is used in the synthesis of pharmaceutical intermediates, particularly in the development of drugs that require a fluorinated phenylacetyl moiety .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that acyl chlorides, such as 3-fluorophenylacetyl chloride, are highly reactive and can react with a variety of nucleophiles, including water, alcohols, and amines .
Mode of Action
This compound, like other acyl chlorides, is highly reactive due to the presence of the acyl chloride functional group. This group is highly electrophilic, making it susceptible to attack by nucleophiles. The reaction typically involves the nucleophile attacking the carbonyl carbon, leading to the expulsion of the chloride ion .
Biochemical Pathways
It’s known that acyl chlorides can participate in a variety of organic reactions, including nucleophilic acyl substitution and friedel-crafts acylation . These reactions can lead to the formation of a variety of products, depending on the nucleophile involved.
Pharmacokinetics
The presence of the fluorine atom could potentially affect its distribution and excretion, as fluorinated compounds often have unique pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. As a reactive acyl chloride, it could potentially participate in a variety of reactions leading to the formation of various products. These products could have a range of effects, depending on their specific structures and properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity means that it could potentially react with moisture in the air, affecting its stability . Additionally, factors such as temperature and pH could potentially influence the rate and outcome of its reactions .
Biochemical Analysis
Biochemical Properties
3-Fluorophenylacetyl chloride plays a crucial role in various biochemical reactions. It is known to interact with several enzymes and proteins, facilitating the formation of acylated derivatives. These interactions are essential for the synthesis of complex organic molecules. For instance, this compound can react with amines to form amides, which are vital intermediates in pharmaceutical synthesis. The compound’s reactivity is attributed to the presence of the acyl chloride group, which is highly electrophilic and readily reacts with nucleophiles .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of enzymes involved in metabolic pathways, leading to alterations in cellular energy production and biosynthesis. Additionally, the compound’s interaction with cellular proteins can affect gene expression by modifying transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The acyl chloride group reacts with nucleophilic sites on proteins and enzymes, leading to the formation of stable acylated products. This modification can result in enzyme inhibition or activation, depending on the specific target. For example, acylation of serine residues in enzymes can inhibit their catalytic activity, thereby affecting metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions but can degrade over time, especially in the presence of moisture. Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in cell growth and differentiation. These effects are likely due to the compound’s ability to modify key regulatory proteins and enzymes .
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of this compound vary with dosage. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can cause significant toxic effects, including tissue damage and organ dysfunction. The threshold for these adverse effects depends on the specific animal model and the route of administration. It is crucial to carefully control the dosage to avoid toxicity while achieving the desired biochemical effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes that catalyze acylation reactions. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For example, acylation of coenzyme A (CoA) derivatives can impact fatty acid metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in certain organelles, depending on its chemical properties and interactions with intracellular proteins .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, acylation of mitochondrial proteins can lead to the accumulation of this compound in the mitochondria, where it can affect energy production and other metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluorophenylacetyl chloride can be synthesized through several methods. One common method involves the reaction of 3-fluorobenzoyl chloride with ethyl chloroacetate in the presence of a base, followed by hydrolysis and decarboxylation. Another method includes the direct chlorination of 3-fluorophenylacetic acid using thionyl chloride or oxalyl chloride.
Industrial Production Methods: In industrial settings, this compound is typically produced by the chlorination of 3-fluorophenylacetic acid with thionyl chloride under controlled conditions. This method is preferred due to its high yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Fluorophenylacetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-fluorophenylacetic acid.
Reduction: It can be reduced to 3-fluorophenylethanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under basic conditions.
Hydrolysis: Water or aqueous bases like sodium hydroxide are used.
Reduction: Lithium aluminum hydride or other strong reducing agents are employed.
Major Products Formed:
Substitution Reactions: Products include 3-fluorophenylacetamides, 3-fluorophenylacetates, and 3-fluorophenylthioacetates.
Hydrolysis: The major product is 3-fluorophenylacetic acid.
Reduction: The major product is 3-fluorophenylethanol.
Comparison with Similar Compounds
Phenylacetyl chloride: Lacks the fluorine substitution, making it less reactive in certain nucleophilic substitution reactions.
2-Fluorophenylacetyl chloride: The fluorine atom is at the second position, which can lead to different reactivity and steric effects.
4-Fluorophenylacetyl chloride: The fluorine atom is at the fourth position, affecting the compound’s electronic properties differently.
Uniqueness: 3-Fluorophenylacetyl chloride is unique due to the specific positioning of the fluorine atom, which can enhance its reactivity and influence the properties of the derivatives formed from it. This makes it particularly useful in the synthesis of compounds where the fluorine atom’s electronic effects are desired .
Properties
IUPAC Name |
2-(3-fluorophenyl)acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c9-8(11)5-6-2-1-3-7(10)4-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOMBKMLOHIBTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508907 | |
Record name | (3-Fluorophenyl)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70508907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
458-04-8 | |
Record name | (3-Fluorophenyl)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70508907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 458-04-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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